molecular formula C11H15NO2 B041379 (R)-Ethyl 3-amino-3-phenylpropanoate CAS No. 3082-68-6

(R)-Ethyl 3-amino-3-phenylpropanoate

Cat. No. B041379
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-SNVBAGLBSA-N
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Patent
US07220824B1

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([CH2:9][C:10]([OH:12])=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[CH2:14](O)[CH3:15]>>[NH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C1=CC=CC=C1)CC(=O)O
Step Two
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (yield: 52 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(CC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07220824B1

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([CH2:9][C:10]([OH:12])=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[CH2:14](O)[CH3:15]>>[NH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C1=CC=CC=C1)CC(=O)O
Step Two
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (yield: 52 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(CC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07220824B1

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([CH2:9][C:10]([OH:12])=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[CH2:14](O)[CH3:15]>>[NH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C1=CC=CC=C1)CC(=O)O
Step Two
Name
( 93 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (yield: 52 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(CC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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